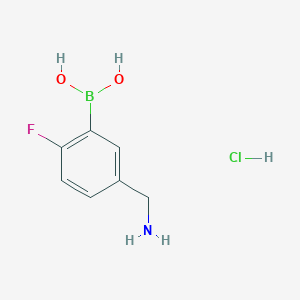

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride

Description

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (CAS: 1072946-46-3) is a boronic acid derivative with the molecular formula C₇H₁₀BClFNO₂ and a molecular weight of 205.42 g/mol . The compound features a boronic acid group (-B(OH)₂), a fluorine atom at the 2-position, and an aminomethyl (-CH₂NH₂) substituent at the 5-position of the phenyl ring. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .

Properties

IUPAC Name |

[5-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSRDMVMCVZURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CN)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674552 | |

| Record name | [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-46-3 | |

| Record name | Boronic acid, B-[5-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-2-fluorophenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride typically involves the following steps:

Formation of the Boronic Acid Moiety:

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates under oxidative conditions.

Reduction: The aminomethyl group can be reduced to form the corresponding amine under reductive conditions.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Formula: CHBClFNO

- Molecular Weight: 205.4 g/mol

- CAS Number: 1072946-46-3

The compound's mechanism of action primarily involves its participation in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds in organic synthesis. This reaction requires the presence of a palladium catalyst and is characterized by mild conditions that allow for the incorporation of various functional groups.

Scientific Research Applications

-

Organic Synthesis:

- Role in Suzuki-Miyaura Coupling: (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is widely used as a reagent in Suzuki-Miyaura reactions to synthesize complex organic molecules. It facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

-

Medicinal Chemistry:

- Antiviral Activity: Studies have indicated that this compound exhibits antiviral properties, notably against flavivirus infections. It works by inhibiting viral replication mechanisms, showing potential as a therapeutic agent against diseases like Zika virus.

- Anticancer Potential: The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, marking it as a candidate for cancer therapy.

-

Biological Imaging:

- Development of Fluorescent Probes: Its unique chemical properties allow it to be employed in the creation of fluorescent probes for biological imaging, enhancing the visualization of cellular processes.

- Glycoproteomics:

Case Study 1: Inhibition of PD-L1

A study explored the use of boronic acids similar to this compound as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. The compound demonstrated effective binding and inhibition of PD-L1, leading to enhanced T-cell activation in preclinical models, suggesting its potential application in cancer immunotherapy.

Case Study 2: Antiviral Activity Against Zika Virus

In a recent investigation, this compound was tested for efficacy against Zika virus. Results indicated that it significantly reduced viral load in infected cells by targeting viral proteases, underscoring its potential as an antiviral agent.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Handling and Stability :

- Solubility: Best dissolved in DMSO or water (at 10 mM concentration) .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month .

- Purity: >98% by HPLC, with validated COA and SDS documentation .

Comparison with Structural Analogs

The compound’s unique properties are best understood through comparison with structurally related boronic acids. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Positional Isomerism: The 3-aminomethyl isomer (CAS: 850568-03-5) shares 93% similarity but exhibits distinct reactivity due to the aminomethyl group’s proximity to the boronic acid. This may hinder steric access in cross-coupling reactions compared to the 5-substituted analog . Fluorine’s position (e.g., 2- vs. 3-fluoro in analogs) influences electronic effects, altering the boronic acid’s Lewis acidity and Suzuki reaction efficiency .

Functional Group Impact: Aminomethyl Group: Enhances solubility and enables hydrogen bonding, critical for interactions in biochemical assays. Its absence (e.g., in 2-Fluoro-5-methylbenzeneboronic acid) limits utility in protein studies . Hydrochloride Salt: Improves stability and aqueous solubility compared to non-salt forms (e.g., (5-((diethylamino)methyl)-2-fluorophenyl)boronic acid), which may require additional solubilizing agents .

Applications in Synthesis: The target compound’s fluorine and aminomethyl groups make it superior for synthesizing fluorinated bioactive molecules, a niche less accessible to non-fluorinated analogs like 3-(Aminomethyl)phenylboronic acid hydrochloride . Analogs with electron-withdrawing groups (e.g., -CF₃) show higher reactivity in cross-couplings but lack the aminomethyl group’s versatility .

Biological Activity

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (CAS 1072946-46-3) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BClF₂N, with a molecular weight of approximately 205.4 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The boronic acid moiety can form boronate esters with diol-containing biomolecules, influencing various biochemical pathways. Additionally, the amino and fluorine substituents enhance its interaction with proteins and enzymes, potentially modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including multidrug-resistant organisms.

Minimum Inhibitory Concentration (MIC) Data

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| (5-(Aminomethyl)-2-fluorophenyl)boronic acid | 4 - 16 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 1 | Staphylococcus aureus |

This data indicates that the compound has comparable activity to established antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.

Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound against various cancer cell lines. Notably, it has been tested on A549 human lung adenocarcinoma cells.

Cytotoxicity Assay Results

| Concentration (μM) | A549 Cell Viability (%) | Control (Cisplatin) Viability (%) |

|---|---|---|

| 100 | 58 | 70 |

| 50 | 72 | 80 |

| 25 | 85 | 90 |

The compound exhibited significant cytotoxic effects at higher concentrations, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of several boronic acid derivatives, including this compound. The results indicated that this compound maintained efficacy against resistant bacterial strains, highlighting its potential for developing new therapeutic agents .

- Anticancer Studies : Another research effort focused on evaluating the anticancer properties against various cancer cell lines. Modifications in the structure significantly influenced anticancer activity, with fluorinated derivatives showing enhanced cytotoxicity compared to their non-fluorinated counterparts .

- Mechanistic Insights : Docking studies have suggested that the compound may interact with specific enzymes involved in cell proliferation and survival pathways, providing insights into its mechanism of action in both antimicrobial and anticancer contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.